molecular formula C18H16N2O3 B15243843 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B15243843
M. Wt: 308.3 g/mol
InChI Key: NKVVFGGGHIOEAT-UHFFFAOYSA-N
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Description

6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a mesityl group, an oxo group, and a cinnoline ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the mesityl and carboxylic acid groups, followed by oxidation to introduce the oxo group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the mesityl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-oxo-6-(2,4,6-trimethylphenyl)-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-9-6-10(2)15(11(3)7-9)12-4-5-14-13(8-12)17(21)16(18(22)23)20-19-14/h4-8H,1-3H3,(H,19,21)(H,22,23)

InChI Key

NKVVFGGGHIOEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O)C

Origin of Product

United States

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